(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline compounds, including derivatives with structural similarities to the mentioned chemical, are extensively utilized as anticorrosive materials. They demonstrate good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable for protecting industrial equipment and infrastructure from corrosion-related damage (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocyclic Compounds
Research into quinoline derivatives has led to advancements in the synthesis of heterocyclic compounds, such as pyrimido[4,5-b]quinolines and their thio analogues. These compounds have significant therapeutic importance due to their biological activity, showcasing the utility of quinoline structures in the development of new pharmaceuticals (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Biocatalyst Inhibition Studies
Quinoline derivatives have also been studied for their effects on biocatalyst inhibition, particularly in the context of carboxylic acids and their impact on microbial fermentative production. Understanding the inhibitory mechanisms of these compounds can aid in metabolic engineering strategies to increase microbial robustness and efficiency in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Development of Fused Tetracyclic Quinoline Derivatives
The synthesis of fused tetracyclic systems containing a quinoline nucleus has been a significant area of research due to their broad spectrum of biological properties. These compounds are of great interest for medicinal chemistry, offering potential as therapeutical agents with antiplasmodial, antifungal, antibacterial, antiparasitic, antiproliferative, anti-tumor, and anti-inflammatory activities (Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).
Quinoline and Benzimidazole in Drug Design
The combination of quinoline and benzimidazole heterocycles has been explored for developing novel bioactive compounds. These efforts underscore the importance of nitrogen-containing hybrid heterocyclic compounds in medicinal chemistry, aiming at a wide range of therapeutic potential with fewer adverse effects. This highlights the adaptability of quinoline structures in the synthesis of compounds for treating various illnesses, including cancer and bacterial infections (Salahuddin et al., 2023).
Future Directions
properties
IUPAC Name |
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRGWQPLHQHOZ-XWIASGKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
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